N,N'-Dibutylurea
Overview
Description
N,N'-Dibutylurea, also known as this compound, is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131939. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibition of Photosynthetic Processes
N,N'-Dibutylurea (DBU), as a degradation product of the fungicide benomyl, has been studied for its effects on photosynthetic electron transport in isolated chloroplasts. DBU inhibits photosynthetic oxygen evolution, photo-induced reduction of ferricyanide, and reduction of NADP in chloroplasts, suggesting its role as a photosystem II inhibitor (Querns et al., 1998).
Soil Degradation and Environmental Impact
DBU's degradation in soils treated with benlate fungicides has been a subject of interest. It has been found that DBU degradation is primarily microbial, with degradation half-lives generally less than two weeks. This indicates that DBU does not persist long-term in soils treated with such fungicides (Lee et al., 2004).
Effects on Plant Growth and Physiology
Research has shown that DBU, being a reaction product of n-butyl isocyanate from the fungicide benomyl, can affect plant growth and physiology. For example, it has been observed that DBU can reduce cucumber root and shoot biomass significantly and cause changes in chloroplast structure, though corn was unaffected by DBU. This highlights the differential impact of DBU on various plant species (Shilling et al., 1994).
Synthesis through Catalytic Carbonylation
DBU can be synthesized through the catalytic carbonylation of 1-butanamine by CO2. Research using MnO2 polymorphs as catalysts revealed the significant impact of the lattice structure of MnO2 oxides on the catalytic activity, thereby contributing to green chemistry applications (Sun et al., 2021).
Formation in Benlate Formulations and Plants
DBU is also formed in Benlate formulations and on plants. It is produced from the reaction between n-butyl isocyanate and water. Understanding the formation and impact of DBU in agricultural contexts is crucial for assessing the environmental and health implications of fungicide use (Moye et al., 1994).
Accelerated Degradation with Repeated Application
Studies show that repeated application of DBU in soils can lead to accelerated degradation rates, indicating that DBU is unlikely to accumulate significantly in agricultural soils over time. This suggests that while DBU is a degradation product of commonly used fungicides, its environmental persistence is limited under typical agricultural practices (Bischoff et al., 2005).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Relevant Papers Several papers have been published on N,N’-Dibutylurea. For instance, one paper discusses the spontaneous formation of N,N’-Dibutylurea in Benlate DF® formulation under elevated temperatures . Another paper discusses the degradation of N,N’-Dibutylurea in soils treated with only DBU and DBU-fortified Benlate fungicides .
Properties
IUPAC Name |
1,3-dibutylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSQFWLMFCKKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042188 | |
Record name | N,N'-Dibutylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1792-17-2 | |
Record name | Dibutylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1792-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dibutylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea,N'-dibutyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Dibutylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dibutylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-DIBUTYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2HUG1I10W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N,N'-Dibutylurea and how is it formed?
A1: this compound (DBU), also known as 1,3-dibutylurea, is a symmetrical urea derivative formed as a degradation product of the fungicide benomyl. Benomyl breaks down into n-butyl isocyanate (BIC), which further reacts with water to produce DBU. [, ]
Q2: How does DBU affect photosynthesis at a molecular level?
A3: Research suggests that DBU acts as a Photosystem II (PSII) inhibitor. It disrupts the photosynthetic electron transport chain, hindering processes like oxygen evolution, ferricyanide reduction, and NADP reduction. [] The potential site of action is believed to be on the reducing side of the QB protein complex within PSII. []
Q3: How persistent is DBU in soil?
A4: Studies indicate that DBU degradation in soil is primarily driven by microbial activity. [, ] The half-life of DBU in various soils, under different temperature and moisture conditions, typically ranges from a few days to a few weeks. [, ] This suggests that long-term persistence of DBU in soil is unlikely.
Q4: Does repeated application of benomyl lead to DBU accumulation in soil?
A5: Research shows that while repeated application of DBU can accelerate its degradation in some soils, it does not necessarily lead to accumulation. [] Even at high concentrations, a significant percentage of DBU is mineralized by soil microorganisms. []
Q5: What factors influence the formation of DBU in benomyl formulations?
A6: Temperature and humidity play a significant role in DBU formation within benomyl formulations. [] Elevated temperatures and humidity can accelerate benomyl degradation, leading to increased BIC release and subsequent DBU formation. [, ] The formulation type also plays a role, with dry flowable formulations exhibiting higher DBU formation rates under specific conditions. []
Q6: Are there alternative methods for synthesizing DBU that don't involve benomyl degradation?
A7: Yes, DBU can be synthesized using Penicillium expansum lipase immobilized on magnetic Fe3O4–polymer hybrid hollow nanoparticles as a catalyst. This method utilizes ethylene carbonate and butylamine as starting materials and has shown promising results in terms of yield and catalyst reusability. []
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